molecular formula C27H38N4O2S B4045491 6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4045491
M. Wt: 482.7 g/mol
InChI Key: VDJZSUXGFDTWFU-UHFFFAOYSA-N
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Description

6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C27H38N4O2S and its molecular weight is 482.7 g/mol. The purity is usually 95%.
The exact mass of the compound 6-tert-butyl-N-(2-methylphenyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is 482.27154764 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Intermediate Compounds

The chemical compound , due to its complex structure, plays a significant role in the synthesis of various biologically active molecules. For example, compounds with tert-butyl and piperazine groups have been used as intermediates in the synthesis of benzimidazole compounds, which are crucial for developing drugs with potential biological activities (Liu Ya-hu, 2010). Similarly, tetrahydrobenzo[b]thiophene derivatives, related to the structural motif of the compound, have been synthesized under microwave irradiation, indicating a methodological advancement in preparing compounds with potential pharmacological properties (A. A. Abdalha et al., 2011).

Material Science Applications

Compounds containing tert-butyl groups have also found applications in material science, particularly in the synthesis of polyamides and polyimides with high thermal stability and mechanical properties. For instance, ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol exhibit remarkable solubility and thermal properties, indicating their potential use in high-performance materials (S. Hsiao et al., 2000).

Catalysis and Ligand Development

Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been synthesized for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the importance of such compounds in catalysis and the synthesis of chiral pharmaceutical ingredients (T. Imamoto et al., 2012). This indicates the compound's potential role in the development of catalysts for stereoselective synthesis.

Antimicrobial and Antifungal Agents

Derivatives of tetrahydro-1-benzothiophene-3-carboxamide have shown promising antibacterial and antifungal activities. Such compounds, due to their structural features, including the presence of tert-butyl and benzothiophene groups, can be crucial in developing new antimicrobial agents (Vasu et al., 2005).

Properties

IUPAC Name

6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O2S/c1-18-8-6-7-9-21(18)28-25(33)24-20-11-10-19(27(2,3)4)16-22(20)34-26(24)29-23(32)17-31-14-12-30(5)13-15-31/h6-9,19H,10-17H2,1-5H3,(H,28,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJZSUXGFDTWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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